Dichloromethyl methyl carbonate
Description
Historical Perspectives on the Evolution of Carbonate Reagents in Synthetic Transformations
The use of carbonate reagents in organic synthesis has a rich history, evolving from simple inorganic carbonates to complex organic derivatives. Initially, inorganic carbonates like sodium carbonate were primarily used as bases. The development of organic carbonates, such as dimethyl carbonate (DMC), marked a significant advancement. ijrpr.com DMC, in particular, has been championed as a "green" reagent, offering a less toxic alternative to traditional methylating agents like methyl halides and dimethyl sulfate. nih.govnih.gov
The evolution continued with the introduction of chloroformates, such as methyl chloroformate, which are highly reactive acylating agents. orgsyn.org These compounds serve as precursors to a wide array of organic carbonates and have been instrumental in the development of protecting group chemistry and other synthetic methodologies. The synthesis of more complex carbonates, including haloalkyl carbonates like dichloromethyl methyl carbonate, represents a further diversification of this class of reagents, driven by the search for novel reactivity and synthetic applications.
Academic Significance and Unique Reactivity Profile of this compound
The academic significance of this compound lies in its unique combination of functional groups. The presence of two chlorine atoms on the methyl group significantly influences the electronic properties of the carbonate, making it a subject of interest for physical organic chemists and synthetic chemists alike.
While specific, extensively documented reactivity studies on this compound are limited in publicly available literature, its reactivity can be inferred from related compounds. The dichloromethyl group is a key feature in reagents like dichloromethyl methyl ether, which is known to participate in formylation reactions of aromatic compounds and can act as a chlorinating agent. orgsyn.org This suggests that this compound could potentially serve as a source of a dichloromethoxide or a related reactive species. The carbonate moiety, on the other hand, is known to be a good leaving group, a property exploited in various alkylation and carbonylation reactions. nih.gov
The combination of these features in a single molecule suggests a potential for unique reactivity, possibly in the introduction of dichloromethyl groups or in novel cyclization and rearrangement reactions. Further academic research is needed to fully elucidate and exploit its synthetic potential.
Overview of Current Research Trajectories and Scholarly Contributions in Haloalkyl Carbonate Chemistry
Current research in the broader field of haloalkyl carbonate chemistry is focused on several key areas. One major trajectory is the development of greener and more efficient synthetic methods. mdpi.com This includes the use of catalysts to improve reaction rates and selectivities, as well as the design of reactions that minimize waste.
Another area of active research is the exploration of the novel reactivity of haloalkyl carbonates. nih.gov Scientists are investigating how the presence of halogens influences the reaction pathways of these compounds, leading to the discovery of new synthetic transformations. This includes their use in the synthesis of heterocyclic compounds, polymers, and other functional materials.
While scholarly contributions directly addressing this compound are not abundant, the ongoing research into related haloalkyl carbonates and their applications in areas such as materials science and medicinal chemistry provides a framework for future investigations into this specific compound. The unique structural features of this compound suggest that it could find a niche in specialized applications where its specific reactivity is required.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄Cl₂O₃ |
| Molecular Weight | 158.97 g/mol |
| IUPAC Name | This compound |
| CAS Number | 87127-87-2 |
This data is sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H4Cl2O3 |
|---|---|
Molecular Weight |
158.96 g/mol |
IUPAC Name |
dichloromethyl methyl carbonate |
InChI |
InChI=1S/C3H4Cl2O3/c1-7-3(6)8-2(4)5/h2H,1H3 |
InChI Key |
VPCZSEHIVISGMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(Cl)Cl |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Mechanistic Pathways of Dichloromethyl Methyl Carbonate
Electrophilic Activation and Carbamate (B1207046) Formation Mechanisms
The core reactivity of chlorinated carbonates lies in their electrophilic nature, making them susceptible to attack by nucleophiles. This reactivity is central to the formation of carbamates, a critical functional group in pharmaceuticals and agrochemicals.
Aminolysis Reactions with Diverse Amine Substrates
The reaction of a phosgene (B1210022) equivalent with an amine (aminolysis) is a fundamental step in carbamate synthesis. It is anticipated that dichloromethyl methyl carbonate would react readily with a wide range of primary and secondary amines. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a leaving group (in this case, likely a dichloromethoxide or related species) to form the stable carbamate product.
Studies on related compounds like dimethyl carbonate (DMC) show that such reactions can be highly selective. nih.govunive.it For instance, DMC can achieve mono-N-methylation with high selectivity, avoiding the formation of multiple alkylation products. nih.gov While DMC is less reactive than a chlorinated species like this compound and often requires catalysis, the underlying principles of nucleophilic attack at the carbonyl center are the same. nih.goviupac.org The reaction of amines with cyclic carbonates to form polyhydroxyurethanes further illustrates the general mechanism of aminolysis in carbonate systems. rsc.org
Influence of Reaction Conditions on Carbamate Yield and Selectivity
Reaction conditions play a pivotal role in determining the outcome of carbamate synthesis. Key factors include the choice of solvent, temperature, and the presence or absence of a base or catalyst.
Solvent: The polarity of the solvent can influence reaction rates. Protic solvents, for example, have been shown to improve the reactivity of cyclic carbonates in aminolysis reactions. rsc.org
Temperature: The reactivity of less reactive carbonates like DMC is tunable with temperature. Methoxycarbonylation reactions typically occur at lower temperatures (e.g., 90°C), while higher temperatures favor methylation. nih.gov A highly reactive compound like this compound would likely react at lower temperatures.
Catalysts and Bases: The presence of a base is often crucial for activating the amine nucleophile or neutralizing acidic byproducts. Acid catalysts, such as Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids, can also promote the carboxymethylation of amines with DMC. rsc.org For highly reactive phosgene surrogates, a stoichiometric amount of a non-nucleophilic base is typically used to scavenge the HCl generated.
The table below summarizes findings from the reactions of various amines with dimethyl carbonate, illustrating the impact of catalysts on product selectivity.
| Amine Substrate | Catalyst/Conditions | Major Product | Conversion/Selectivity |
| Primary Aliphatic Amines | Lewis Acids (FeCl₃, ZnCl₂) | Carboxymethylation | High Conversions |
| Primary Aromatic Amines | Lewis Acid (FeCl₃) | Carboxymethylation | High Conversions |
| Secondary Amines | Lewis Acid (FeCl₃) | Carboxymethylation | High Conversions |
| Aromatic Amines | AlCl₃·6H₂O (150°C) | Monomethylation | High Selectivity |
This data is derived from studies on dimethyl carbonate and is presented to illustrate general principles of reactivity. rsc.org
Cyclization Reactions and Heterocycle Synthesis (e.g., Oxazolones from 2-Aminoalcohols)
Phosgene and its surrogates are powerful reagents for constructing heterocyclic systems. This compound would be expected to facilitate cyclization reactions with bifunctional substrates. For example, the reaction with a 2-aminoalcohol would proceed via initial N-acylation to form a carbamate intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the newly formed carbonyl, followed by elimination, would lead to the formation of a cyclic carbamate, such as an oxazolidinone.
The synthesis of various five- and six-membered heterocycles using dialkyl carbonates (DACs) as green reagents has been extensively reviewed. nih.govfrontiersin.org These reactions often proceed through a mechanism involving an initial methoxycarbonylation followed by an intramolecular cyclization. nih.govfrontiersin.org For instance, cyclic carbamates like 1,3-oxazin-2-ones can be prepared using DACs as carbonylating agents. frontiersin.org Given its higher reactivity, this compound would likely be a very efficient reagent for such transformations, potentially allowing for milder reaction conditions.
Exploration of Other Nucleophilic Addition and Substitution Pathways
Beyond reactions with amines, this compound is expected to react with a variety of other nucleophiles. The general pattern involves nucleophilic substitution at the carbonyl carbon (an acyl substitution).
Alcohols and Phenols: Reaction with alcohols or phenols would lead to the formation of new, potentially unsymmetrical, carbonates. The methanolysis of triphosgene (B27547), which produces methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate, is a prime example of this reactivity. mdma.ch
Carboxylic Acids: Activation of carboxylic acids to form acid chlorides or mixed anhydrides is another plausible pathway, although this is a more characteristic reaction of phosgene itself.
Thiols: Reaction with thiols would be expected to yield thiocarbonates, analogous to the formation of carbonates from alcohols.
The reactivity of dialkyl carbonates as ambident electrophiles has been well-established, where they can undergo nucleophilic substitution to afford either alkoxycarbonylation or alkylation products, depending on the conditions. rsc.org this compound, with its electron-withdrawing chlorine atoms, would strongly favor reactions at the highly electrophilic carbonyl carbon.
Comparative Analysis of Reactivity as a "Tamed" Reagent Versus Highly Reactive Carbonylating Agents
The primary motivation for using phosgene surrogates like triphosgene, diphosgene, and by extension, this compound, is to "tame" the extreme reactivity and toxicity of phosgene gas.
Phosgene (COCl₂): As a highly reactive and toxic gas, phosgene presents significant handling challenges. Its high electrophilicity allows it to react rapidly with a vast range of nucleophiles, but this can also lead to a lack of selectivity. iupac.orgresearchgate.net
Triphosgene (Bis(trichloromethyl) carbonate): As a solid, triphosgene is significantly easier and safer to handle, transport, and store than gaseous phosgene. researchgate.net It is often considered a convenient substitute for small-scale phosgenations. researchgate.net Mechanistic studies show that in the presence of nucleophiles or catalysts, triphosgene decomposes to generate phosgene in situ. mdma.ch This controlled release allows its reactivity to be moderated.
This compound: This compound would fall within this spectrum of reactivity. It would be more reactive than non-halogenated analogues like dimethyl carbonate (DMC) but likely less aggressive than phosgene itself. DMC is considered a "green" reagent due to its low toxicity but is also far less reactive than phosgene, often requiring catalysts and higher temperatures to be effective. nih.goviupac.org
The key difference in reactivity between triphosgene and its primary methanolysis products (methyl 1,1,1-trichloromethyl carbonate and methyl chloroformate) is substantial. Phosgene reacts with methanol (B129727) over two orders of magnitude faster than triphosgene does. mdma.ch This difference in reactivity is what allows for the controlled synthesis of unsymmetrical products, as the initial reaction product is much less likely to react further under the same conditions. mdma.ch this compound would fit into this paradigm as an intermediate whose reactivity is moderated compared to the ultimate carbonylating agent, phosgene.
Strategic Applications of Dichloromethyl Methyl Carbonate in Advanced Organic Synthesis
Utilization in the Formation of Advanced Protecting Groups in Multistep Syntheses
Protecting groups are fundamental tools in multistep organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. wikipedia.orguniv-lille.frchemistrytalk.org The ideal protecting group is introduced and removed under mild conditions with high efficiency. wikipedia.org Common protecting groups for alcohols include ethers like methoxymethyl (MOM) and silyl (B83357) ethers, while amines are often protected as carbamates such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgchemistrytalk.orgorganic-chemistry.org
Despite the theoretical potential of dichloromethyl methyl carbonate to act as a precursor for novel protecting groups, a comprehensive search of the scientific literature did not yield any specific examples or detailed research findings on its utilization for this purpose. The reactivity of related compounds, such as dichloromethyl methyl ether, which is used for formylation and chlorination, suggests that this compound might possess unique reactive properties. orgsyn.orgwikipedia.org However, its application in creating stable and selectively cleavable protecting groups remains an underexplored area of research.
Application in Phosgene-Free Carbonylation and Related Green Chemistry Transformations
The development of phosgene-free carbonylation methods is a critical goal in green chemistry, aiming to replace the highly toxic and hazardous phosgene (B1210022) with safer alternatives. researchgate.netunive.it Dimethyl carbonate (DMC) has emerged as a prominent green reagent for both methylation and carbonylation reactions, offering a non-toxic and biodegradable option. unive.itnih.govsciencemadness.orgwikipedia.org DMC can be synthesized through environmentally benign processes, such as the oxidative carbonylation of methanol (B129727) or the reaction of CO2 with methanol, further enhancing its green credentials. wikipedia.orgrsc.orgrsc.org
While DMC is a well-established phosgene substitute, there is no available evidence to suggest that this compound is employed in similar phosgene-free carbonylation strategies. The reactivity of the dichloromethyl group could theoretically be harnessed for carbonylation-type reactions, but specific methodologies, catalytic systems, or even preliminary studies investigating this potential have not been reported in the reviewed literature. The focus of green carbonylation chemistry remains firmly on reagents like DMC and other CO2-derived compounds. researchgate.netrsc.org
Regio- and Stereoselective Synthesis of Complex Molecular Architectures
The ability to control the regio- and stereochemistry of a reaction is paramount in the synthesis of complex molecules like natural products and pharmaceuticals. wikipedia.orgyoutube.com Regioselectivity dictates the site of a chemical transformation, while stereoselectivity controls the spatial arrangement of the atoms in the product. wikipedia.orgnih.gov
There is a lack of published research detailing the use of this compound as a reagent or mediator in regio- and stereoselective synthesis. While other carbonate derivatives have been utilized in stereoselective reactions, such as the ring expansion of N-alkylated prolinols with high stereoselectivity, no analogous applications have been documented for this compound. frontiersin.org The specific influence of the dichloromethyl and methyl carbonate moieties on the stereochemical outcome of a reaction is an area that appears to be unexplored.
Development of Novel Reaction Methodologies Mediated by this compound
The discovery and development of novel reaction methodologies are driving forces in the evolution of organic synthesis. These new methods can offer improved yields, milder reaction conditions, and access to previously unattainable molecular structures. The unique combination of a dichloromethyl group and a methyl carbonate group in this compound suggests it could potentially mediate novel transformations.
However, a review of the current scientific literature reveals no specific reaction methodologies that are explicitly mediated by this compound. While related compounds like dichloromethyl methyl ether have established roles in reactions such as the Rieche formylation, no such named reactions or unique synthetic protocols are associated with this compound. wikipedia.org The development of new synthetic methods leveraging the distinct reactivity of this compound remains an open area for future investigation.
Computational and Theoretical Investigations on Dichloromethyl Methyl Carbonate Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the electronic structure and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of the system.
For dichloromethyl methyl carbonate, DFT calculations would be used to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable conformation. The electronic structure analysis would reveal the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Table 5.1: Illustrative Calculated Thermodynamic Data for Dimethyl Carbonate (DMC) Formation This table presents data for a related compound to demonstrate the output of energetic calculations.
| Thermodynamic Parameter | Value at 298 K | Reference |
| Reaction | 2 CH₃OH + CO₂ ⇌ (CH₃)₂CO + H₂O | nih.gov |
| Enthalpy of Reaction (ΔHr) | +2.0 kJ/mol | nih.gov |
| Entropy of Reaction (ΔSr) | -110 J/(mol·K) | nih.gov |
| Gibbs Free Energy of Reaction (ΔGr) | +35.0 kJ/mol | nih.gov |
Mechanistic Pathway Elucidation through Transition State Modeling and Reaction Coordinate Analysis
Dialkyl carbonates are known to be ambident electrophiles, meaning they have multiple sites that can be attacked by nucleophiles. rsc.org In dimethyl carbonate, reactions can occur at either the carbonyl carbon (an alkoxycarbonylation reaction) or the methyl carbon (a methylation reaction). nih.gov this compound presents an even more complex scenario with at least three potential electrophilic centers: the carbonyl carbon, the methyl carbon, and the dichloromethyl carbon.
Theoretical chemistry can elucidate the most likely reaction pathways by modeling the entire reaction coordinate. This involves identifying and calculating the energies of all reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state is the highest energy point on the lowest energy path between a reactant and a product. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.
For this compound reacting with a nucleophile, computational models could calculate the activation energies for attack at each of the three electrophilic sites. This would predict whether the compound acts as a methylating agent, an acylating agent, or a dichloromethylating agent under various conditions. DFT calculations have been successfully used to map out the multi-step mechanisms for the synthesis of DMC on catalyst surfaces, identifying rate-determining steps and key intermediates. nih.govrsc.org A similar approach would be invaluable for predicting the reactivity of this compound.
Analysis of Electrophilic Sites and Charge Distribution via Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a powerful computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, which corresponds to its electron density. researchgate.net Different potential values are represented by different colors:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the electrophilic sites, susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would clearly identify the electrophilic centers. Due to the high electronegativity of the oxygen and chlorine atoms, significant positive potential (blue regions) would be expected at the carbonyl carbon and the carbon of the dichloromethyl group (-CHCl₂). The presence of two chlorine atoms on one carbon would make it a particularly strong electrophilic site. The oxygen atoms of the carbonyl and ether groups would be electron-rich (red regions) and represent the nucleophilic centers of the molecule. This analysis provides a clear, visual guide to the molecule's inherent reactivity, complementing the mechanistic studies from transition state analysis.
Molecular Dynamics Simulations for Understanding Solvent Effects and Conformations
While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule within an explicit solvent environment over time. nih.gov MD simulations use classical mechanics to calculate the trajectories of atoms and molecules, providing insight into conformational dynamics and intermolecular interactions. nih.govmdpi.com
An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal several key aspects of its behavior. First, it would show the preferred conformations of the molecule. The molecule has several rotatable single bonds (C-O), and simulations would show the relative energies of different rotational isomers (rotamers) and the energy barriers to their interconversion.
Second, MD simulations are essential for understanding solvent effects. The simulation would show how solvent molecules arrange themselves around the solute (the solvation shell) and how specific interactions, like hydrogen bonds, influence the solute's conformation and the accessibility of its reactive sites. mdpi.com Studies on DMC-methanol mixtures, for example, have used MD to probe the structure of the liquid-vapor interface and the orientation of molecules at the surface. nih.gov For a reactive species like this compound, understanding how the solvent mediates access to its electrophilic centers is critical for predicting its behavior in a real-world chemical reaction.
Advanced Analytical Approaches for Mechanistic and Structural Investigations of Dichloromethyl Methyl Carbonate
Spectroscopic Techniques for Probing Reaction Intermediates (e.g., in situ NMR, Time-Resolved IR)
The study of reactive molecules like dichloromethyl methyl carbonate necessitates analytical techniques that can monitor chemical transformations in real-time without disturbing the reaction system. In situ spectroscopic methods are invaluable for this purpose, providing direct insight into the kinetics and mechanisms of reactions by observing the appearance and disappearance of reactants, intermediates, and products as the reaction progresses.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of species in solution. unito.it By placing the reaction vessel directly within the NMR spectrometer, it is possible to acquire spectra at various time points throughout a reaction. This would allow for the identification of transient intermediates in reactions of this compound, for instance, in its synthesis from methanol (B129727) and dichloromethyl chloroformate or in its subsequent reactions. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra would provide structural information about any short-lived species, helping to piece together the reaction pathway. For example, monitoring the change in the chemical shift of the methyl protons could indicate the formation of various carbonate or ether species.
Time-Resolved Infrared (TRIR) spectroscopy offers complementary information by probing the vibrational modes of molecules. jfda-online.comnih.govmdpi.com This technique can detect changes in bonding and functional groups with very high temporal resolution, often on the pico- to femtosecond timescale. princeton.eduorgsyn.org In the context of this compound, TRIR could be used to study its photochemistry or its rapid reactions with other reagents. The characteristic carbonyl (C=O) stretch of the carbonate group, as well as the C-Cl and C-O stretches, would serve as sensitive probes of the molecular structure. nih.gov Any shifts in the positions or intensities of these bands would signal the formation of reaction intermediates or products. mdpi.com
Illustrative Data for Spectroscopic Analysis of a Hypothetical Reaction: Reaction: this compound + Nucleophile -> Products
| Technique | Hypothetical Observation | Interpretation |
| In situ ¹H NMR | Appearance of a new singlet at δ 3.8 ppm, concurrent with the decrease of the dichloromethyl proton signal. | Formation of a new methyl-containing species, possibly a substitution product where the dichloromethyl group has been modified. |
| Time-Resolved IR | Transient absorption band at 1780 cm⁻¹, slightly shifted from the parent carbonyl band at 1760 cm⁻¹. | Formation of a short-lived intermediate, such as a complex between the carbonate and the nucleophile, prior to the final product formation. |
Derivatization Strategies for Enhanced Chromatographic Resolution and Sensitive Detection in Reaction Monitoring
Gas chromatography (GC) and liquid chromatography (LC) are cornerstone techniques for separating and quantifying the components of a reaction mixture. However, the analysis of certain compounds, including potentially polar or thermally labile species like this compound and its reaction products, can be challenging. Chemical derivatization is a strategy used to convert analytes into forms that are more suitable for chromatographic analysis. jfda-online.comresearchgate.net
The primary goals of derivatization in this context would be to:
Increase Volatility and Thermal Stability: For GC analysis, converting polar functional groups into less polar, more stable ones prevents peak tailing and on-column degradation.
Enhance Detector Response: Introducing specific chemical moieties can significantly improve the sensitivity of detection, for example, by using electron-capturing groups for an electron capture detector (ECD) or fluorinated groups for mass spectrometry. jfda-online.com
Improve Chromatographic Separation: Derivatization can alter the retention characteristics of analytes, enabling the separation of otherwise co-eluting compounds.
For the analysis of reaction mixtures containing this compound, a common derivatization approach would involve targeting any hydroxyl or acidic byproducts that might form. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to convert alcohols and acids into their more volatile trimethylsilyl (B98337) ethers and esters. sigmaaldrich.com Another approach could be acylation with reagents like pentafluorobenzoyl chloride, which would introduce a highly electronegative group, making the derivatives amenable to sensitive detection by GC-ECD.
Illustrative Derivatization Strategies for Reaction Monitoring:
| Analyte Type | Derivatization Reagent | Derivative Formed | Analytical Advantage |
| Alcoholic byproducts | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability for GC-MS. nih.gov |
| Acidic impurities | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Enhanced sensitivity for GC-ECD or negative chemical ionization MS. nih.gov |
| Amine reactants/products | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl amide | Improved chromatographic peak shape and volatility. |
High-Resolution Mass Spectrometric Techniques for Reaction Monitoring and Complex Product Characterization
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of ions. This capability is indispensable for the unambiguous identification of reactants, products, and byproducts in complex reaction mixtures, and for monitoring the progress of reactions with high specificity. nih.gov
Techniques such as time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can be coupled with chromatographic separation (GC-HRMS or LC-HRMS) to provide both retention time and accurate mass data for each component of a mixture. For the study of this compound reactions, LC-HRMS would be particularly advantageous as it avoids the high temperatures of GC that might degrade thermally sensitive compounds.
Reaction Monitoring: By acquiring full-scan HRMS data at different time points, it is possible to track the consumption of this compound and the formation of products. The high selectivity of HRMS allows for the extraction of ion chromatograms for specific elemental compositions, minimizing interferences from matrix components. nih.gov A targeted approach, such as parallel reaction monitoring (PRM), can also be employed, where the high-resolution mass analyzer is used to detect all product ions of a specific precursor ion simultaneously, offering both high selectivity and quantitative accuracy. nih.gov
Complex Product Characterization: In reactions of this compound, a variety of products and byproducts may be formed. HRMS, often in conjunction with tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. The accurate mass of the precursor ion provides the elemental formula, while the fragmentation pattern observed in the MS/MS spectrum gives clues about the molecule's structure.
Illustrative HRMS Data for Product Characterization:
| Observed m/z | Calculated Elemental Formula | Mass Error (ppm) | Proposed Identity |
| 158.9821 | C₃H₄Cl₂O₃ | 1.2 | This compound (protonated molecule) |
| 124.0183 | C₄H₈O₄ | -0.9 | Putative byproduct (e.g., from reaction with methanol) |
| 188.9927 | C₄H₅Cl₂O₄ | 1.5 | Hypothetical intermediate (e.g., acetylated adduct) |
Structure Reactivity Relationship Studies of Dichloromethyl Methyl Carbonate Analogues and Derivatives
Systematic Variation of Halogen Substituents on the Dichloromethyl Moiety and Its Impact on Reactivity
The reactivity of organocarbonates is significantly influenced by the electronic nature of their substituents. In the case of dichloromethyl methyl carbonate, the two chlorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect. This effect is pivotal in determining the reagent's reactivity profile.
Systematic variation of these halogen substituents would theoretically lead to a predictable trend in reactivity. Replacing chlorine with other halogens like fluorine or bromine would alter the electrophilicity of both the α-carbon and the adjacent carbonyl carbon.
Fluorine Substitution (Difluoromethyl Methyl Carbonate): Given fluorine's superior electronegativity compared to chlorine, a difluoromethyl analogue would be expected to be more reactive. The intense inductive effect of two fluorine atoms would render the carbonyl carbon highly electrophilic and make the difluoromethyl group a better leaving group.
Bromine Substitution (Dibromomethyl Methyl Carbonate): Conversely, bromine is less electronegative than chlorine. A dibromomethyl analogue would likely exhibit reduced, yet still significant, reactivity compared to the dichloro-variant. While less inductively withdrawing, the larger size and polarizability of bromine atoms could influence reaction mechanisms and steric interactions.
While specific research on the systematic variation of halogens for this compound is not extensively documented, the principles of physical organic chemistry provide a strong basis for these predictions. Studies on other halogenated molecules confirm that replacing hydrogen atoms with halogens increases reactivity towards certain nucleophiles. nih.gov For instance, the progressive halogenation of ketones is known to increase the acidity of the α-protons and enhance the electrophilicity of the carbonyl carbon. libretexts.org
Table 1: Predicted Reactivity Trend Based on Halogen Substitution
| Analogue | Halogen | Electronegativity (Pauling Scale) | Expected Relative Reactivity | Key Influencing Factors |
|---|---|---|---|---|
| Difluoromethyl Methyl Carbonate | F | 3.98 | Highest | Strongest inductive electron withdrawal. |
| This compound | Cl | 3.16 | High | Strong inductive electron withdrawal. |
| Dibromomethyl Methyl Carbonate | Br | 2.96 | Moderate-High | Weaker inductive effect than Cl, but good leaving group ability. |
Influence of Alkoxy Group Modifications on Reactivity, Selectivity, and Reaction Scope
The alkoxy group (-OR) of a carbonate ester is another critical determinant of its chemical behavior. rsc.orgfrontiersin.orgnih.gov Modifying the methyl group in this compound to other alkyl or aryl groups would have a pronounced impact on its reactivity and selectivity in chemical transformations.
The nature of the alkoxy group can influence the reaction outcome through several mechanisms:
Electronic Effects: The electronic properties of the R group in the alkoxy moiety (-OR) can modulate the electrophilicity of the carbonate. Electron-donating alkyl groups (like ethyl or isopropyl) would slightly decrease the reactivity of the carbonyl group compared to the methyl group. Conversely, electron-withdrawing groups would enhance it.
Leaving Group Ability: In reactions where the alkoxy group acts as the leaving group (alkylation reactions), its stability as an anion or its volatility can influence the reaction equilibrium and rate. wikipedia.org For instance, transesterification reactions are often driven by displacing a more volatile alcohol. wikipedia.org
Research on various dialkyl carbonates demonstrates that the polarity and boiling points, which affect their application as solvents and reagents, can be fine-tuned by altering the length and nature of the alkyl groups. frontiersin.orgnih.gov For example, studies on the transesterification of esters show that reaction rates are sensitive to the size of the alkoxy groups involved. acs.org While specific studies on a homologous series of dichloromethyl alkyl carbonates are limited, the established principles for dialkyl carbonates suggest that such modifications would be a viable strategy for tuning the reagent's properties. rsc.org
Table 2: Predicted Influence of Alkoxy Group Modification on Reactivity
| Analogue (Dichloromethyl R-Carbonate) | Alkoxy Group (R) | Expected Effect on Acylation Reactivity | Rationale |
|---|---|---|---|
| Dichloromethyl Ethyl Carbonate | Ethyl | Slightly Decreased | Slightly greater positive inductive effect and steric hindrance than methyl. |
| Dichloromethyl Isopropyl Carbonate | Isopropyl | Decreased | Increased steric hindrance and electron-donating effect. |
| Dichloromethyl Benzyl Carbonate | Benzyl | Comparable or Slightly Increased | Aryl group can influence electronics; potential for different reaction pathways. |
Comparative Analysis with Monohalogenated Carbonates (e.g., Chloromethyl Methyl Carbonate)
A direct comparison between this compound and its monohalogenated counterpart, chloromethyl methyl carbonate, highlights the significant impact of the degree of halogenation on reactivity. The addition of a second chlorine atom markedly increases the compound's electrophilicity.
The primary differences in reactivity stem from the cumulative inductive effect of the chlorine atoms:
Electrophilicity: The two chlorine atoms in this compound make the carbonyl carbon significantly more electron-deficient than in chloromethyl methyl carbonate. This renders the dichloro-analogue a much stronger acylating agent, reacting more readily with a wider range of nucleophiles.
Leaving Group Stability: The dichloromethyl group (-CHCl₂) is a more stable leaving group than the chloromethyl group (-CH₂Cl) due to the ability of the two chlorine atoms to stabilize a potential negative charge. This facilitates nucleophilic substitution reactions.
This increased reactivity is analogous to the difference observed between mono- and trichloroacetic acids, where the trichloro- version is a much stronger acid due to the stabilization of the conjugate base by the three chlorine atoms. chempanda.com
Table 3: Comparative Properties of Dichloro- and Monochloro- Methyl Carbonate
| Property | This compound nih.gov | Chloromethyl Methyl Carbonate nih.govepa.gov |
|---|---|---|
| Molecular Formula | C₃H₄Cl₂O₃ | C₃H₅ClO₃ |
| Molecular Weight | 158.97 g/mol | 124.52 g/mol |
| Number of Halogen Atoms | 2 | 1 |
| Expected Reactivity (as Acylating Agent) | Higher | Lower |
Derivation of Quantitative Structure-Activity Relationships (QSAR) for Rational Reagent Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity, such as reaction rate or biological effect. drugdesign.orgnih.gov Developing QSAR models for this compound and its analogues could enable the rational design of new reagents with tailored reactivity and selectivity.
A QSAR study for this class of compounds would involve several key steps:
Data Set Compilation: Synthesizing a series of analogues with systematic variations in both the halogen and alkoxy substituents and experimentally measuring their reactivity (e.g., reaction rates with a standard nucleophile).
Descriptor Calculation: Calculating a range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure. Relevant descriptors would include:
Electronic Descriptors: Hammett constants, calculated atomic charges, dipole moment, HOMO/LUMO energies. These would capture the effects of electron-withdrawing/donating groups.
Steric Descriptors: Molar volume, surface area, and specific steric parameters (e.g., Taft steric parameters) to quantify the influence of group size.
Lipophilic Descriptors: LogP (partition coefficient) to describe the molecule's solubility characteristics.
Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical model that links the descriptors to the observed reactivity. nih.govmdpi.com
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. drugdesign.org
While no specific QSAR models for this compound are currently published, the approach has been successfully applied to a vast range of organic compounds, including modeling reaction rates for the ozonation of volatile organic compounds. nih.gov For a series of halogenated carbonates, a successful QSAR model would likely show a strong correlation between reactivity and electronic descriptors, reflecting the dominant role of the inductive effects of the halogen atoms. Such a model would be an invaluable tool for predicting the reactivity of novel, unsynthesized carbonate reagents, thereby accelerating the discovery of optimal structures for specific chemical applications.
Emerging Research Frontiers and Future Directions for Dichloromethyl Methyl Carbonate Chemistry
Catalytic Strategies for Environmentally Benign and Sustainable Transformations
There is a lack of published research on catalytic strategies specifically for the environmentally benign and sustainable transformations of dichloromethyl methyl carbonate. The scientific literature does not currently contain detailed findings on the use of catalysts to mediate reactions involving this compound in a manner that aligns with the principles of green chemistry.
For context, research into analogous compounds like dimethyl carbonate (DMC) often focuses on its role as a green methylating agent, replacing more hazardous substances like methyl halides and dimethyl sulfate organic-chemistry.orgnih.gov. Studies in this area explore various catalytic systems, including base-catalyzed reactions, to facilitate methyl transfer from DMC to a range of nucleophiles with high selectivity and under mild conditions organic-chemistry.org. The byproducts of such reactions are often limited to carbon dioxide and methanol (B129727), further enhancing their environmental profile organic-chemistry.org. However, similar catalytic methodologies have not been reported for this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
No specific studies detailing the integration of this compound into flow chemistry or automated synthesis platforms for scalable production have been identified in the available literature. The application of continuous flow processes for this compound remains an unexplored area of research.
In contrast, the use of flow chemistry for reactions involving dimethyl carbonate has been demonstrated to improve reaction efficiency and scalability. For instance, methylation reactions with DMC, which can be slow in batch processes, have been accelerated in flow reactors by enabling higher temperatures and pressures, leading to significantly shorter reaction times and higher yields wordpress.com. The continuous nature of flow synthesis also offers better control over reaction parameters, enhancing safety and reproducibility wordpress.comnih.gov. The synthesis of other halogenated intermediates, such as dichloromethyllithium, has also been successfully demonstrated in continuous flow mode, highlighting the potential of this technology for handling reactive species nih.gov.
Exploration of Photocatalytic and Electrocatalytic Applications in Organic Synthesis
There is no available research on the photocatalytic or electrocatalytic applications of this compound in organic synthesis. These modern synthetic methodologies have not yet been applied to this specific compound according to published studies.
The broader field of photocatalysis has seen the use of related moieties, such as the generation of dichloromethyl radicals from chloroform using heterogeneous photocatalysts for addition reactions to enones researchgate.net. This demonstrates the potential for photocatalysis to generate and utilize dichlorinated intermediates in organic synthesis. Similarly, the electrocatalytic synthesis of organic carbonates, including dimethyl carbonate, from carbon dioxide and alcohols is an area of active investigation, aiming to provide more sustainable production routes researchgate.net. These studies explore various electrode and electrolyte compositions to optimize the electrochemical process.
Identification and Addressing of Remaining Challenges and Research Gaps in Haloalkyl Carbonate Chemistry
The primary research gap concerning this compound is the compound itself, as there is a profound lack of fundamental research into its synthesis, reactivity, and potential applications. The challenges and research gaps that are well-documented for other haloalkyl carbonates have not yet been extended to this specific molecule.
For the broader class of haloalkyl carbonates and related compounds, research challenges often revolve around:
Catalyst Development: The design of highly active, selective, and stable catalysts for the synthesis and transformation of carbonates remains a key objective mdpi.commdpi.com.
Thermodynamic Limitations: For direct synthesis routes, such as from CO2, overcoming thermodynamic equilibria to achieve high yields is a significant hurdle mdpi.comtamu.edu.
Process Optimization: Developing efficient separation and purification processes, especially in continuous flow systems, is crucial for economic viability dtu.dk.
Toxicity and Sustainability: Ensuring that the entire lifecycle of these compounds, from synthesis to application and disposal, aligns with green chemistry principles is an ongoing challenge smc-global.com.
These general challenges in carbonate chemistry provide a roadmap for potential future investigations into this compound, should research into this compound commence. At present, however, it remains a largely uncharacterized entity in the scientific literature.
Q & A
Basic Research Questions
Q. What are the most reliable laboratory-scale synthesis routes for Dichloromethyl Methyl Carbonate (DMMC), and how can purity be optimized?
- Methodological Answer : DMMC can be synthesized via esterification of methyl chloroformate with dichloromethanol under controlled anhydrous conditions. A key step involves the use of dehydrating agents (e.g., phosphorus pentachloride) to minimize hydrolysis by-products, as demonstrated in analogous syntheses of dichloromethyl ether derivatives . Purification typically employs fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate DMMC from residual reactants and oligomers. Purity optimization requires strict moisture control and inert gas purging during synthesis .
Q. Which analytical techniques are most effective for characterizing DMMC and verifying its structural integrity?
- Methodological Answer :
- GC-MS : To detect volatile impurities and quantify purity (≥97% area% threshold recommended for research-grade material) .
- FT-IR : Key peaks include C=O stretching (~1750 cm⁻¹) and C-O-C asymmetric vibrations (~1250 cm⁻¹). Absence of -OH bands (3300–3500 cm⁻¹) confirms anhydrous conditions during synthesis .
- NMR : ¹H NMR should show a singlet for the methyl group (~3.8 ppm), while ¹³C NMR confirms the carbonyl carbon (~155 ppm) .
Q. How should DMMC be stored to prevent decomposition, and what are the indicators of degradation?
- Methodological Answer : Store DMMC in amber glass vessels under nitrogen at –20°C to inhibit hydrolysis. Degradation is indicated by:
- Cloudiness or precipitate formation (hydrolysis to dichloromethanol and CO₂).
- pH <5 in residual solvents (due to HCl release). Monitor via periodic GC-MS to detect decomposition products like methyl formate .
Advanced Research Questions
Q. What mechanistic insights explain DMMC’s reactivity as a carbonylating agent in carbamate synthesis?
- Methodological Answer : DMMC acts as a dual electrophile: the carbonyl carbon reacts with nucleophiles (e.g., amines), while the dichloromethyl group facilitates chloride displacement. Kinetic studies using in situ FT-IR show that reaction rates are pH-dependent, with optimal activity in non-polar solvents (e.g., toluene) at 60–80°C. Competing hydrolysis pathways can be suppressed by molecular sieves .
Q. How do variations in reaction solvents and catalysts influence DMMC’s stability and catalytic efficiency in multi-step organic syntheses?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF) accelerate DMMC decomposition, while non-polar solvents (e.g., dichlorobenzene) enhance stability. Solvent choice must balance reactivity and by-product formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity but risk side reactions with dichloromethyl groups. Catalytic bases (e.g., K₂CO₃) mitigate HCl accumulation but require rigorous moisture exclusion .
Q. What experimental strategies resolve contradictions in reported yields for DMMC-mediated carboxylation reactions?
- Methodological Answer : Discrepancies often arise from:
- Moisture contamination : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
- By-product quantification : Employ HPLC with UV detection (210 nm) to differentiate target carbamates from dichloromethylated side products.
- Reaction monitoring : Real-time IR spectroscopy tracks carbonyl consumption, enabling precise endpoint determination .
Q. How can computational modeling (e.g., DFT) guide the design of DMMC derivatives with enhanced thermal stability?
- Methodological Answer : DFT calculations on DMMC’s electronic structure reveal that electron-withdrawing substituents on the methyl group reduce susceptibility to nucleophilic attack. Experimental validation involves synthesizing fluorinated analogs (e.g., CF₃-substituted DMMC) and assessing decomposition kinetics via thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
